molecular formula C16H13BrN4O3 B11036221 1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole

1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole

Cat. No.: B11036221
M. Wt: 389.20 g/mol
InChI Key: NRRFMWHSVNBWNV-UHFFFAOYSA-N
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Description

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER is a complex organic compound that features a brominated benzodioxole moiety linked to a methyl ether group, which is further connected to a methyl-substituted phenyl ring bearing a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER typically involves multiple steps:

    Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 6-position.

    Formation of the Methyl Ether: The brominated benzodioxole is then reacted with a suitable methylating agent to form the methyl ether linkage.

    Coupling with Tetrazole-Substituted Phenyl Ring: The final step involves coupling the intermediate with a 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the tetrazole group, in particular, is of interest due to its known bioactivity. Researchers are exploring its potential as an anticancer agent, antimicrobial agent, and more.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER involves its interaction with specific molecular targets. The tetrazole group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6-BROMO-1,3-BENZODIOXOL-5-YL)METHANOL: This compound is similar in structure but lacks the methyl ether linkage and the tetrazole-substituted phenyl ring.

    (6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Another related compound, differing in the presence of an acetic acid group instead of the methyl ether and tetrazole-substituted phenyl ring.

Uniqueness

The uniqueness of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13BrN4O3

Molecular Weight

389.20 g/mol

IUPAC Name

1-[3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl]tetrazole

InChI

InChI=1S/C16H13BrN4O3/c1-10-2-3-12(21-8-18-19-20-21)5-14(10)22-7-11-4-15-16(6-13(11)17)24-9-23-15/h2-6,8H,7,9H2,1H3

InChI Key

NRRFMWHSVNBWNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCC3=CC4=C(C=C3Br)OCO4

Origin of Product

United States

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